Neodymium chloride

説明

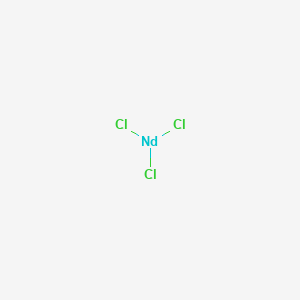

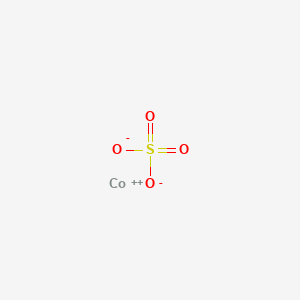

Neodymium (III) chloride (NdCl3), or neodymium trichloride, is a purple powder that is stable under atmospheric pressure . It is soluble in water, ethanol, ether, and chloroform . Its anhydrous form is a mauve-colored powder that easily absorbs the moisture in the air and turns to purple hexahydrate .

Synthesis Analysis

Neodymium (III) chloride is produced from minerals monazite and bastnäsite using a complex multistage extraction process . The dehydration scheme of NdCl3·6H2O to NdCl3 is found to proceed through the formation of NdCl3·3H2O, NdCl3·2H2O, and NdCl3·H2O in the temperature range 330–450 K .Molecular Structure Analysis

The anhydrous NdCl3 features Nd in a nine-coordinate tricapped trigonal prismatic geometry and crystallizes with the UCl3 structure . The structure of neodymium (III) chloride in solution crucially depends on the solvent .Chemical Reactions Analysis

In the NdCl3-NaCl system, the peritectic reaction was found to occur at 540±7°C . The peritectic compound was confirmed to be Na3Nd5Cl18 by means of X-ray diffraction analysis .Physical And Chemical Properties Analysis

Neodymium (III) chloride is a mauve-colored solid that rapidly absorbs water on exposure to air to form a purple-colored hexahydrate, NdCl3·6H2O . It has a molar mass of 250.598 g/mol, a melting point of 759 °C, and a boiling point of 1,600 °C . It is soluble in water (1 kg/L at 25 °C) and ethanol (0.445 kg/L) .科学的研究の応用

Lasers

Neodymium chloride is primarily used in lasers . It serves as a dopant in various laser crystals, such as Nd:YAG (Neodymium-doped Yttrium Aluminum Garnet), which are widely used in medical, industrial, and military applications due to their high power and efficiency .

Glass Coloring and Tinting

In the field of glass coloring and tinting , Neodymium chloride is used to impart a range of colors to glass, from purple to wine red, depending on the lighting conditions. This property is utilized in both artistic glass creation and manufacturing sunglasses that can adjust dynamically to different light levels .

Dielectrics

As a dielectric material, Neodymium chloride is used to enhance the electrical insulation properties of capacitors. Its high dielectric constant allows for the production of capacitors with greater capacitance and smaller size, which is crucial for modern electronics .

Electrochemical Behavior

In electrochemistry , Neodymium chloride’s behavior in molten salts is studied for its potential use in metal-air batteries and fuel cells. The electrochemical properties of neodymium ions can lead to advancements in energy storage technologies .

Metallurgy

In metallurgy , Neodymium chloride is involved in processes such as the chlorination mechanism of neodymium oxide for producing anhydrous neodymium chloride. This is important for applications requiring pure neodymium metal, such as strong permanent magnets used in electric motors .

Optical Quality Improvement

Neodymium chloride’s ultra-high purity compositions are used to improve optical quality . This makes it valuable as a scientific standard for calibrating instruments and ensuring precision in optical applications .

作用機序

Target of Action

Neodymium chloride (NdCl3) is a chemical compound of neodymium and chlorine . It primarily targets the production of neodymium metal and neodymium-based lasers and optical fibers . It also acts as a catalyst in organic synthesis and in the decomposition of wastewater contamination .

Mode of Action

Neodymium chloride interacts with its targets through various chemical reactions. For instance, in the production of neodymium metal, NdCl3 is heated with ammonium chloride or ammonium fluoride and hydrofluoric acid or with alkali or alkaline earth metals in vacuum or argon atmosphere at 300–400 °C . In electrolysis, the electrochemical behavior of neodymium (III) ion was studied in LiCl-KCl eutectic melt .

Biochemical Pathways

It is known that neodymium forms complexes by reacting metal chloride, nitrate, or oxide (hydrated or dehydrated) as a precursor along with an appropriate ligand . These complexes have been reported in different fields and play a tremendous role in luminescence, catalytic, biological, and magnetic applications .

Pharmacokinetics

It’s known that neodymium chloride is a hygroscopic solid that rapidly absorbs water on exposure to air to form a purple-colored hexahydrate, ndcl3·6h2o .

Result of Action

The result of neodymium chloride’s action depends on its application. For instance, in the production of neodymium metal, the result is the formation of neodymium metal . In the case of neodymium-based lasers and optical fibers, neodymium chloride serves as an intermediate chemical . As a catalyst in organic synthesis, it aids in the formation of desired organic compounds .

Action Environment

The action of neodymium chloride is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the production of neodymium metal requires heating NdCl3 with other chemicals in a vacuum or argon atmosphere at 300–400 °C . Additionally, the color of neodymium chloride changes upon exposure to atmospheric water .

Safety and Hazards

Neodymium (III) chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Neodymium (III) chloride has several important applications as an intermediate chemical for production of neodymium metal and neodymium-based lasers and optical fibers . Efficient and selective Nd recovery to overcome the increasingly critical supply problems is an important direction for future work in the field .

特性

IUPAC Name |

trichloroneodymium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Nd/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATINCSYRHURBSP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Nd](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Nd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044760 | |

| Record name | Neodymium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Purple crystals; Soluble in water; [Merck Index] | |

| Record name | Neodymium chloride (NdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Neodymium chloride | |

CAS RN |

10024-93-8 | |

| Record name | Neodymium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neodymium chloride (NdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium(III) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)

![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)